Methylenediphosphonic acid
Methylenediphosphonic acid
Medronic acid is a 1,1-bis(phosphonic acid) consisting of methane substituted by two phosphonic acid groups. It has a role as a bone density conservation agent and a chelator.
Medronic Acid is a methylene-substituted bisphosphonate. Medronic acid has affinity for and adheres to the surface of hydroxyapatite crystals in the bone matrix. This agent accumulates at sites of osteoid mineralization and can be used, complexed with radioisotopes such as technetium 99m, in bone imaging.
Medronic Acid is a methylene-substituted bisphosphonate. Medronic acid has affinity for and adheres to the surface of hydroxyapatite crystals in the bone matrix. This agent accumulates at sites of osteoid mineralization and can be used, complexed with radioisotopes such as technetium 99m, in bone imaging.
Brand Name:
Vulcanchem
CAS No.:
1984-15-2
VCID:
VC20770389
InChI:
InChI=1S/CH6O6P2/c2-8(3,4)1-9(5,6)7/h1H2,(H2,2,3,4)(H2,5,6,7)
SMILES:
C(P(=O)(O)O)P(=O)(O)O
Molecular Formula:
CH6O6P2
Molecular Weight:
176.00 g/mol
Methylenediphosphonic acid
CAS No.: 1984-15-2
Cat. No.: VC20770389
Molecular Formula: CH6O6P2
Molecular Weight: 176.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Medronic acid is a 1,1-bis(phosphonic acid) consisting of methane substituted by two phosphonic acid groups. It has a role as a bone density conservation agent and a chelator. Medronic Acid is a methylene-substituted bisphosphonate. Medronic acid has affinity for and adheres to the surface of hydroxyapatite crystals in the bone matrix. This agent accumulates at sites of osteoid mineralization and can be used, complexed with radioisotopes such as technetium 99m, in bone imaging. |
|---|---|
| CAS No. | 1984-15-2 |
| Molecular Formula | CH6O6P2 |
| Molecular Weight | 176.00 g/mol |
| IUPAC Name | phosphonomethylphosphonic acid |
| Standard InChI | InChI=1S/CH6O6P2/c2-8(3,4)1-9(5,6)7/h1H2,(H2,2,3,4)(H2,5,6,7) |
| Standard InChI Key | MBKDYNNUVRNNRF-UHFFFAOYSA-N |
| SMILES | C(P(=O)(O)O)P(=O)(O)O |
| Canonical SMILES | C(P(=O)(O)O)P(=O)(O)O |
| Melting Point | 199.5 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator